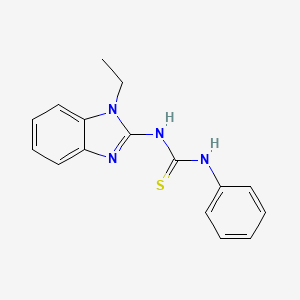

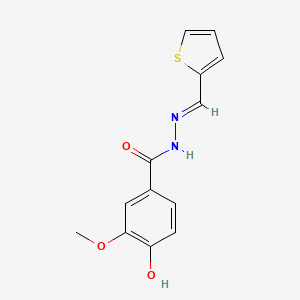

![molecular formula C19H21N3O5S B5598803 N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5598803.png)

N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound belongs to a class of molecules that often exhibit significant biological activity and are of interest in fields such as medicinal chemistry and materials science. Its complex structure, featuring multiple functional groups, suggests potential for diverse chemical reactivity and interactions.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reaction sequences, protective group strategies, and sometimes novel synthetic methodologies. For example, Mizuno et al. (2006) described efficient syntheses of compounds involving methanesulfonyl as a protective group, highlighting a strategy that could be relevant for synthesizing the compound (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of complex organic compounds can be elucidated using techniques such as NMR, IR, and single-crystal X-ray diffraction. Li et al. (2006) used these techniques to characterize a related compound, underscoring the importance of structural analysis in understanding compound properties (Li et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of a compound is influenced by its functional groups and overall structure. Studies on similar compounds can provide insights into potential reactions. For instance, Olasunkanmi et al. (2016) investigated the adsorption characteristics and inhibition of corrosion, which may share mechanisms with the target compound's interactions in biological systems (Olasunkanmi et al., 2016).

Applications De Recherche Scientifique

Synthetic Methodologies

Researchers have developed convenient and efficient syntheses of related compounds, utilizing methanesulfonyl as a protective group to enable simpler synthetic routes. For instance, Mizuno et al. (2006) detailed syntheses of metabolites of TAK-603, showcasing the versatility of methanesulfonyl in complex organic syntheses (M. Mizuno et al., 2006). Similarly, Shankar et al. (2011) demonstrated the synthesis of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, highlighting the structural diversity achievable with methanesulfonyl-containing compounds (R. Shankar et al., 2011).

Material Science

In the context of material science, Sarma and Baruah (2004) synthesized bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, which can transition between distinct colored states under different conditions, pointing towards applications in colorimetric sensors or indicators (R. Sarma & J. Baruah, 2004).

Potential Pharmaceutical Utilities

The structure of N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide suggests potential for pharmaceutical applications. Huang et al. (2006) identified quinolinyl sulfonamides as potent inhibitors of methionine aminopeptidase, implicating similar compounds in therapeutic strategies against diseases where methionine aminopeptidase plays a critical role (Min Huang et al., 2006). Additionally, Alavi et al. (2017) explored the antibacterial activity of novel quinoxaline sulfonamides, demonstrating the antimicrobial potential of sulfonamide derivatives (S. Alavi et al., 2017).

Corrosion Inhibition

Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, similar in structure to the compound , have been studied for their corrosion inhibition properties on mild steel in acidic conditions, highlighting their potential application in industrial maintenance and preservation (L. Olasunkanmi et al., 2016).

Propriétés

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-13-8-9-17(27-2)16(10-13)22(28(3,25)26)12-19(24)21-11-18(23)20-14-6-4-5-7-15(14)21/h4-10H,11-12H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAPKWCHTFLDLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

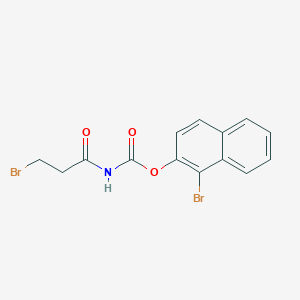

![N-isopropyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5598727.png)

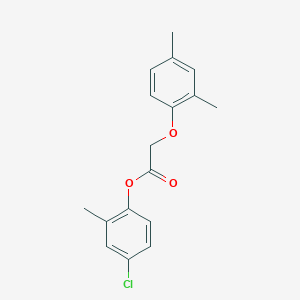

![5,8-dimethyl-2-({[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5598732.png)

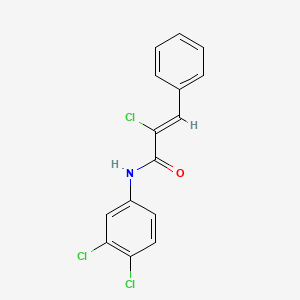

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5598747.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5598755.png)

![ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5598760.png)

![1-(2-amino-2-oxoethyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5598772.png)

![N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide](/img/structure/B5598778.png)

![2-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5598792.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B5598799.png)